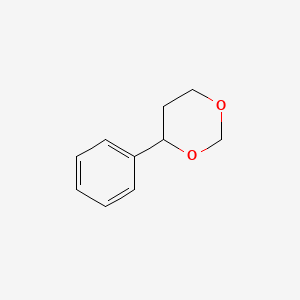

4-Phenyl-1,3-dioxane

Overview

Description

4-Phenyl-1,3-dioxane is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as m-Dioxane, 4-phenyl-; 4-Phenyl-m-dioxane .

Synthesis Analysis

The synthesis of 4-Phenyl-1,3-dioxane can be achieved through the Prins cyclization of styrene with paraformaldehyde. This reaction is conducted with mesoporous ZnAlMCM-41 catalysts using a liquid phase heterogeneous catalytic method . Another synthesis method involves the use of three different acetal halides .Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,3-dioxane has been studied using non-empirical quantum chemical RHF/STO-3G and 6-31G (d) approximations . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 4-Phenyl-1,3-dioxane with dichlorocarbene leads to the formation of 4-phenyl-4-dichloromethyl-1,3-dioxane . A study of the potential energy surface of 4-phenyl-1,3-dioxane reveals six energetically inequivalent pathways of conformational isomerization of equatorial and axial chair forms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-1,3-dioxane include a molecular weight of 164.2011 . More detailed properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, and vaporization can be found in the NIST Chemistry WebBook .Scientific Research Applications

Conformational Isomerization Studies

4-Phenyl-1,3-dioxane has been used in studies of conformational isomerization . Non-empirical quantum chemical RHF/STO-3G and 6-31G (d) approximations have revealed six energetically inequivalent pathways of conformational isomerization of equatorial and axial chair forms .

Electron Spin Resonance (ESR) Studies

The anion of 4-Phenyl-1,3-dioxane has been studied using ESR . The ESR of the 4-phenyl-1,3-dioxane anion shows a line-width alternation effect which can be attributed to the restricted rotation between the 1,3-dioxane and benzene rings .

Thermophysical Property Data Analysis

4-Phenyl-1,3-dioxane is used in the analysis of critically evaluated thermophysical property data . This includes thermodynamic property data for pure compounds with a primary focus on organics .

Stereochemistry Studies

Mass spectrometry has been used in the stereochemical study of 1,3-dioxans, including 4-Phenyl-1,3-dioxane . This involves the study of conformational equilibriums of the saturated 6 atom rings .

Safety And Hazards

properties

IUPAC Name |

4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870772 | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Phenyl-1,3-dioxane | |

CAS RN |

772-00-9 | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-1,3-dioxane?

A1: 4-Phenyl-1,3-dioxane has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Phenyl-1,3-dioxane?

A2: Researchers have utilized various spectroscopic techniques to characterize 4-Phenyl-1,3-dioxane, including 1H NMR, 13C NMR [, ] , and ESR [] . These techniques provide valuable information regarding the compound's structure, conformation, and electronic properties.

Q3: What is the Prins reaction and how is 4-Phenyl-1,3-dioxane synthesized using it?

A3: The Prins reaction is an acid-catalyzed reaction of aldehydes or ketones with alkenes or alkynes, typically in the presence of an acid catalyst, to form 1,3-dioxanes. 4-Phenyl-1,3-dioxane can be synthesized by the Prins reaction of styrene with formaldehyde in the presence of an acid catalyst, such as BF3·O(C2H5)2 [] or sulfonic acid functionalized mesoporous SBA-15 [] .

Q4: How does the choice of catalyst impact the synthesis of 4-Phenyl-1,3-dioxane via the Prins reaction?

A4: The selection of catalyst significantly influences the yield and selectivity of 4-Phenyl-1,3-dioxane in the Prins reaction. Studies have demonstrated that catalysts like ZnAlMCM-41 [] and 2,6-di-tert-butylphenoxy(difluoro)borane [] exhibit high selectivity towards 4-Phenyl-1,3-dioxane formation.

Q5: What are some other synthetic routes to obtain 4-Phenyl-1,3-dioxane?

A5: Besides the Prins reaction, alternative methods like the reaction of dichlorocarbene with 4-Phenyl-1,3-dioxane [] and phase transfer catalysis [] have been reported for the synthesis of 4-Phenyl-1,3-dioxane derivatives.

Q6: What are some applications of 4-Phenyl-1,3-dioxane in organic synthesis?

A6: 4-Phenyl-1,3-dioxane serves as a versatile precursor in organic synthesis. It can be used to generate γ-oxy-substituted benzyllithium derivatives via reductive lithiation [, ] . Additionally, its derivatives find applications as intermediates in the synthesis of various compounds, including pharmaceuticals [, ] .

Q7: How can 4-Phenyl-1,3-dioxane be transformed into other valuable compounds?

A7: Research has shown that 4-Phenyl-1,3-dioxane can be converted into 3-Phenyl-1-propanol and 3-Phenyl-1-butanol through catalytic cleavage using palladium or CuOCr2O3BaCrO4 catalysts [] . It can also undergo hydrogenolysis to produce propiophenone in an inert atmosphere [] .

Q8: How do structural modifications of 4-Phenyl-1,3-dioxane influence its reactivity?

A9: The presence of substituents on the phenyl ring or the dioxane ring can significantly affect the reactivity and properties of 4-Phenyl-1,3-dioxane. For instance, electron-withdrawing groups on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions [] .

Q9: Are there studies investigating the influence of 4-Phenyl-1,3-dioxane derivatives on stereoselectivity in organic reactions?

A10: Yes, research has explored the use of optically active 5-amino-4-phenyl-1,3-dioxanes in asymmetric Strecker synthesis [, ] . The presence of the chiral center in these derivatives can induce stereoselectivity during the reaction, leading to the preferential formation of one enantiomer over the other.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.